2-(4-bromophenyl)-N-(propan-2-yl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(propan-2-yl)acetamide is an organic compound with a molecular formula of C11H14BrNO This compound is characterized by the presence of a bromophenyl group attached to an acetamide moiety, with an isopropyl group substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 4-bromoaniline with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-bromoaniline is reacted with acetic anhydride to form 4-bromoacetanilide.
Step 2: The 4-bromoacetanilide is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Phenyl-substituted acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various non-covalent interactions, while the acetamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(propan-2-yl)acetamide
- 2-(4-fluorophenyl)-N-(propan-2-yl)acetamide
- 2-(4-methylphenyl)-N-(propan-2-yl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(propan-2-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)13-11(14)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKISRCMQMZLEHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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